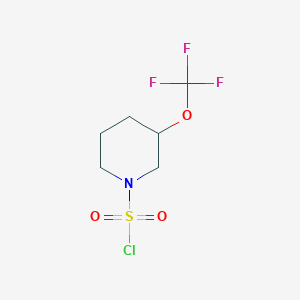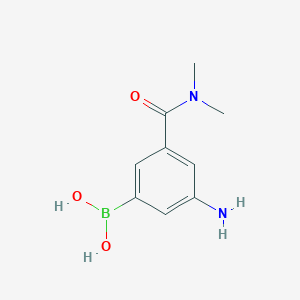![molecular formula C17H14N2OS B11760135 2-(4-methylphenyl)-3aH-imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B11760135.png)
2-(4-methylphenyl)-3aH-imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylphenyl)-7-thia-2,5-diazatricyclo[6400?,?]dodeca-1(8),3,9,11-tetraene-5-carbaldehyde is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(8),3,9,11-tetraene-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(8),3,9,11-tetraene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetone, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(4-methylphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(8),3,9,11-tetraene-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(8),3,9,11-tetraene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-(4-methylphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(8),3,9,11-tetraene-5-carbaldehyde analogs: These compounds share a similar tricyclic structure but may have different substituents or functional groups.
Other tricyclic compounds: Compounds with similar tricyclic frameworks but different chemical compositions.
Uniqueness
The uniqueness of 4-(4-methylphenyl)-7-thia-2,5-diazatricyclo[6400?,?]dodeca-1(8),3,9,11-tetraene-5-carbaldehyde lies in its specific structure and the resulting chemical and biological properties
Properties
Molecular Formula |
C17H14N2OS |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3aH-imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde |
InChI |
InChI=1S/C17H14N2OS/c1-12-6-8-13(9-7-12)15-10-18-14-4-2-3-5-16(14)21-17(18)19(15)11-20/h2-11,17H,1H3 |
InChI Key |
QPJWDSBUNKLRJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(N2C=O)SC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


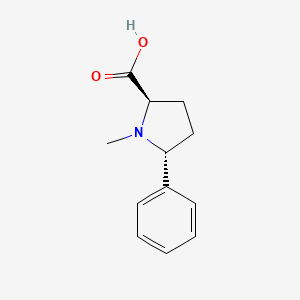
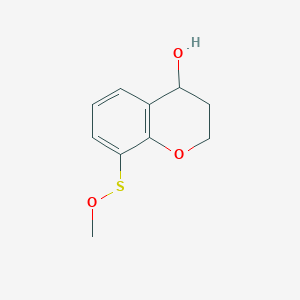
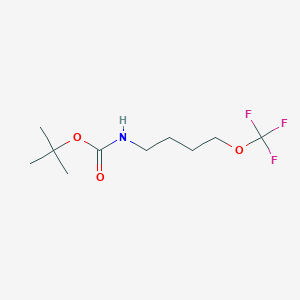
![(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B11760075.png)
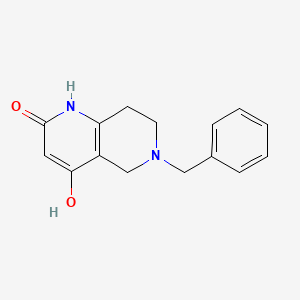
![2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11760087.png)
![tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11760096.png)
![4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11760097.png)
![2-[2-(Furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B11760100.png)
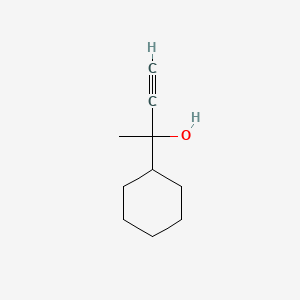
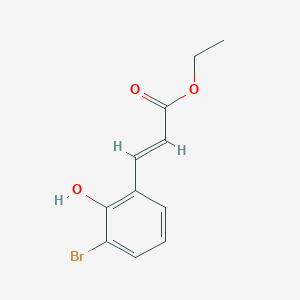
![2-Azaspiro[3.5]nonane-1,7-dione](/img/structure/B11760122.png)
